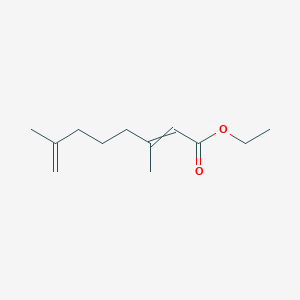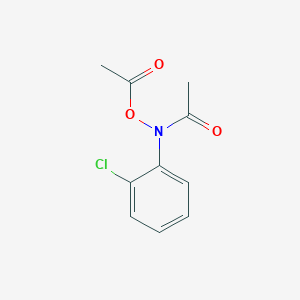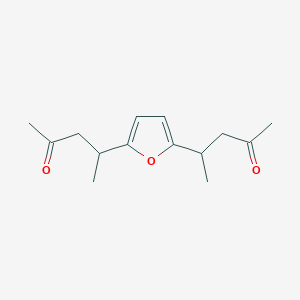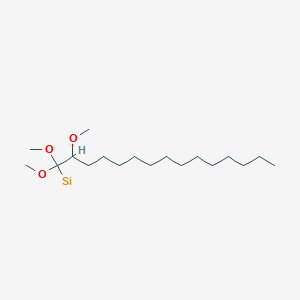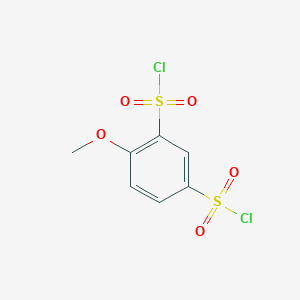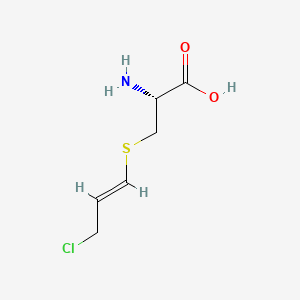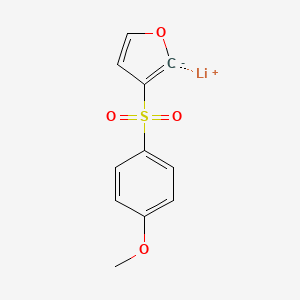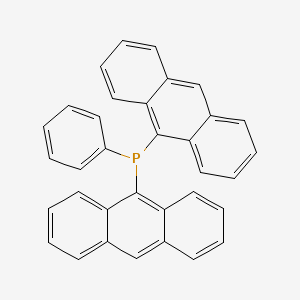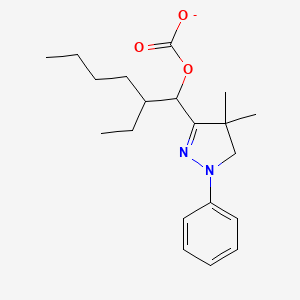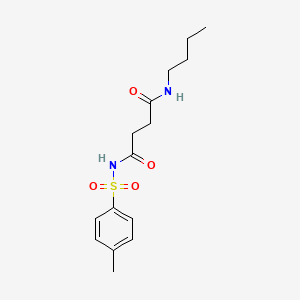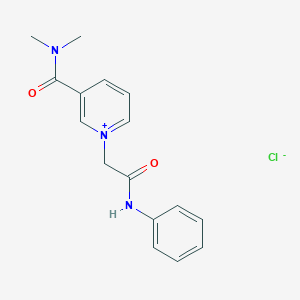
1-(2-Anilino-2-oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Starting Material: 2-Bromoacetophenone
Reagents: Aniline, potassium carbonate
Conditions: Heating under reflux in ethanol
Dimethylcarbamoyl Group Addition:
Starting Material: Dimethylamine
Reagents: Phosgene or a safer alternative like triphosgene
Conditions: Low temperature to avoid decomposition
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Anilino-2-oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride typically involves multi-step organic reactions
-
Pyridinium Core Formation:
Starting Material: Pyridine
Reagents: Methyl iodide, sodium hydride
Conditions: Reflux in anhydrous conditions
化学反応の分析
Types of Reactions: 1-(2-Anilino-2-oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The anilino group can be oxidized to form quinone derivatives.
Reduction: The pyridinium core can be reduced to form dihydropyridine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic conditions
Reduction: Sodium borohydride, ethanol
Substitution: Sodium azide, DMF (dimethylformamide)
Major Products:
Oxidation: Quinone derivatives
Reduction: Dihydropyridine derivatives
Substitution: Azide-substituted pyridinium compounds
科学的研究の応用
1-(2-Anilino-2-oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-(2-Anilino-2-oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways depend on the specific application and target.
類似化合物との比較
- 1-(2-Anilino-2-oxoethyl)pyridin-1-ium chloride
- 3-(Dimethylcarbamoyl)pyridin-1-ium chloride
- 1-(2-Oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride
Comparison: 1-(2-Anilino-2-oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride is unique due to the presence of both an anilino and a dimethylcarbamoyl group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced reactivity and specificity in certain reactions and applications.
特性
CAS番号 |
109475-86-7 |
|---|---|
分子式 |
C16H18ClN3O2 |
分子量 |
319.78 g/mol |
IUPAC名 |
1-(2-anilino-2-oxoethyl)-N,N-dimethylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C16H17N3O2.ClH/c1-18(2)16(21)13-7-6-10-19(11-13)12-15(20)17-14-8-4-3-5-9-14;/h3-11H,12H2,1-2H3;1H |
InChIキー |
BZODLSMZVNTLFU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C[N+](=CC=C1)CC(=O)NC2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



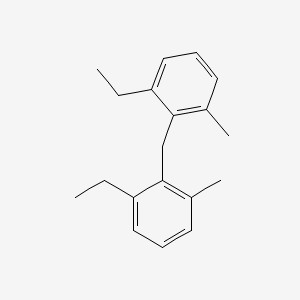
![Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B14319659.png)

